Product packaging for Gly-cholecystokinin(Cat. No.:CAS No. 124762-72-7)

Gly-cholecystokinin

Cat. No.: B054227
CAS No.: 124762-72-7
M. Wt: 1201.3 g/mol
InChI Key: OJFGNERXEAHCAZ-YJXWTMGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-cholecystokinin is a cholecystokinin (CCK) analog, providing researchers with a critical tool for investigating a wide array of physiological and cellular processes. Cholecystokinin is a peptide hormone and neurotransmitter with multifaceted roles, primarily known for its functions in the digestive system, such as stimulating pancreatic enzyme secretion and gallbladder contraction . Beyond these classic roles, CCK is a key satiety signal, regulates gut motility, and acts as a potent neurotransmitter in the central and peripheral nervous systems, influencing anxiety, memory, and analgesia . This peptide exerts its biological effects primarily by binding to and activating specific G protein-coupled receptors (GPCRs), namely the CCK1 receptor (CCK1R or CCK-A) and the CCK2 receptor (CCK2R or CCK-B) . The CCK1 receptor has a high affinity for sulfated forms of CCK and mediates actions such as pancreatic secretion and satiety, while the CCK2 receptor binds both sulfated and non-sulfated forms and is prevalent in the brain and stomach . In research settings, this compound is invaluable for studying receptor signaling pathways, which often involve the activation of phospholipase C, generation of inositol trisphosphate, and mobilization of intracellular calcium . Researchers utilize this compound in various applications, including: • Metabolic and Appetite Research: Investigating the gut-brain axis and the hormonal control of satiety and food intake . • Pancreatic & Gallbladder Studies: Exploring the regulation of exocrine pancreatic function and biliary physiology . • Neuroscience: Probing its role as a neurotransmitter in behaviors related to anxiety, panic, and memory . • Cellular Physiology: Examining its proliferative and anti-apoptotic effects on specific cell types, contributing to our understanding of both normal tissue integrity and pathological states . This product is supplied with high purity and quality, ensuring reliability and reproducibility for your critical in vitro and in vivo research. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H64N10O18S3 B054227 Gly-cholecystokinin CAS No. 124762-72-7

Properties

CAS No.

124762-72-7

Molecular Formula

C51H64N10O18S3

Molecular Weight

1201.3 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H64N10O18S3/c1-80-18-16-35(57-49(73)38(59-45(69)33(52)23-42(63)64)21-29-12-14-31(15-13-29)79-82(76,77)78)46(70)54-26-41(62)56-39(22-30-25-53-34-11-7-6-10-32(30)34)50(74)58-36(17-19-81-2)48(72)61-40(24-43(65)66)51(75)60-37(47(71)55-27-44(67)68)20-28-8-4-3-5-9-28/h3-15,25,33,35-40,53H,16-24,26-27,52H2,1-2H3,(H,54,70)(H,55,71)(H,56,62)(H,57,73)(H,58,74)(H,59,69)(H,60,75)(H,61,72)(H,63,64)(H,65,66)(H,67,68)(H,76,77,78)/t33-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

OJFGNERXEAHCAZ-YJXWTMGESA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

sequence

DXMGWMDFG

Synonyms

CCK-Gly
cholecystokinin, Gly-
cholecystokinin, glycine-
Gly-cholecystokinin

Origin of Product

United States

Molecular Biology and Gene Expression of Procholecystokinin

Cholecystokinin (B1591339) Gene Organization and Transcriptional Regulation

The human cholecystokinin (CCK) gene is approximately 7 kilobases in size and is composed of three exons separated by two introns. nih.gov The promoter region of the CCK gene, which is critical for initiating transcription, contains key regulatory elements, including TATA-like sequences and GC-rich boxes that serve as binding sites for transcription factors. nih.gov

The regulation of CCK gene transcription is a complex process involving the interplay of various transcription factors that bind to specific DNA sequences within the promoter. Key among these are:

Upstream Stimulatory Factor (USF) and Sp1: These transcription factors are crucial for the basal expression of the CCK gene. nih.gov

CREB/ATF-AP-1 Family: This family of transcription factors, including cyclic AMP response element-binding protein (CREB), activating transcription factor (ATF), and activator protein-1 (AP-1), plays a significant role in modulating CCK gene expression in response to various stimuli. nih.gov

These transcription factors interact with specific elements in the CCK promoter, such as a combined cAMP- and TPA-responsive element (CRE/TRE), to either enhance or suppress gene transcription. nih.gov

Key Transcription Factors in CCK Gene Regulation
Transcription FactorBinding ElementRole in CCK Gene Expression
Upstream Stimulatory Factor (USF)bHLH-ZIP elementBasal transcription
Sp1Sp1 elementBasal transcription
CREB/ATF and AP-1CRE/TRE elementStimulated transcription (e.g., by cAMP)

Expression Patterns of Procholecystokinin in Diverse Biological Systems

Procholecystokinin is expressed in a tissue-specific manner, with the highest concentrations found in the central nervous system and the gastrointestinal tract.

In the brain, cholecystokinin is one of the most abundant neuropeptides. pnas.org Its expression is developmentally regulated, with mRNA levels being low before birth and increasing significantly during the final maturation of the central nervous system after birth. nih.gov Procholecystokinin is expressed in various neuronal populations, including:

GABAergic neurons in the prefrontal cortex.

Dopaminergic neurons in the ventral tegmental area.

Glutamatergic neurons in the basolateral amygdala.

The expression of CCK in these neurons is implicated in a range of neurological functions, including anxiety, memory, and feeding behavior. nih.gov

In the gastrointestinal system, procholecystokinin is primarily synthesized and secreted by specialized enteroendocrine cells known as I-cells , which are located in the mucosa of the duodenum and jejunum (the proximal small intestine). researchgate.net The expression of CCK in these cells is primarily regulated by the intake of food, particularly fats and proteins. nih.gov Some studies suggest that a single lineage of enteroendocrine cells has the capacity to co-express CCK with other gut hormones such as secretin, gastric inhibitory peptide (GIP), glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and neurotensin. nih.gov

Distribution of Procholecystokinin Expression
SystemPrimary Cell TypeKey Regulatory Factors
Central Nervous SystemVarious Neurons (e.g., GABAergic, Dopaminergic)Developmental cues, Growth factors, cAMP, Dopamine (B1211576), Estrogen
Gastrointestinal TractEnteroendocrine I-cellsFood intake (fats and proteins)

Beyond the brain and gut, the expression of the cholecystokinin gene has been identified in a variety of other tissues and cell types, indicating its diverse physiological roles. These include:

Cardiomyocytes: Both atrial and ventricular cardiac myocytes express the CCK gene at both the mRNA and protein levels. qiagen.com

Thyroid C-cells: Studies have shown that a rat medullary thyroid carcinoma cell line expresses the CCK gene, suggesting its presence in thyroid C-cells. frontiersin.org

Adrenal Medulla and Bronchial Mucosa: Low levels of CCK have been reported in these tissues.

Pituitary Corticotrophs and Spermatogenic Cells: Evidence also points to the expression of procholecystokinin in these cell types.

Regulatory Mechanisms of Procholecystokinin Gene Transcription

The transcription of the procholecystokinin gene is a tightly controlled process influenced by a variety of signaling molecules and pathways. In neurons, CCK production is stimulated by several factors, including:

Growth factors: These signaling molecules can activate intracellular cascades that lead to the activation of transcription factors involved in CCK gene expression. nih.govnih.gov The mitogen-activated protein kinase (MAPK) signaling pathway, including ERK1/2, is a major mechanism through which extracellular stimuli can be translated into nuclear responses, leading to the upregulation of transcription factors like c-Fos and c-Jun, which are components of AP-1.

Cyclic Adenosine (B11128) 3',5'-monophosphate (cAMP): An increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn can phosphorylate and activate the transcription factor CREB. nih.govnih.gov Activated CREB then binds to the CRE/TRE element in the CCK promoter, stimulating gene transcription. nih.gov

Dopamine and Estrogen: These hormones have also been shown to increase neuronal CCK production, although the precise molecular mechanisms are still being elucidated. nih.gov

Injury: Neuronal injury can also lead to an upregulation of CCK gene expression. nih.gov

In contrast, the primary regulator of intestinal CCK expression is food intake , with nutrients, particularly fats and proteins, stimulating its transcription and release from I-cells. nih.gov

Biosynthesis and Post Translational Processing of Glycine Extended Cholecystokinin

Preprocholecystokinin Synthesis and Intracellular Trafficking

The journey of cholecystokinin (B1591339) biosynthesis begins with the translation of CCK mRNA into preprocholecystokinin, a precursor protein that in humans is 115 amino acids long. mdpi.comscribd.comwikipedia.org The synthesis of preprocholecystokinin occurs on ribosomes, and the presence of an N-terminal hydrophobic signal peptide directs the nascent polypeptide into the endoplasmic reticulum for its journey through the secretory pathway. researchgate.netpnas.org

Once inside the endoplasmic reticulum, the signal peptide is cleaved, converting preprocholecystokinin into pro-cholecystokinin (proCCK). researchgate.net ProCCK then transits through the Golgi apparatus, where it undergoes further post-translational modifications, a key one being tyrosyl O-sulfation. oup.comnih.govoup.com This sulfation, particularly of tyrosine residues, is not only critical for the biological activity of some CCK forms by ensuring binding to the CCK-A receptor but also enhances subsequent endoproteolytic cleavage. oup.comnih.govoup.comresearchgate.net Following these modifications, proCCK is sorted into secretory granules, the site of the final proteolytic processing steps. umich.educore.ac.uk

Endoproteolytic Cleavages Leading to Glycine-Extended Cholecystokinin

The conversion of proCCK into various CCK peptides, including the glycine-extended forms, is accomplished through a series of endoproteolytic cleavages at specific mono- and dibasic amino acid sites. lsuhsc.edunih.govresearchgate.net This processing is tissue-specific, leading to different patterns of CCK peptides in the brain versus the gut. oup.comnih.gov The endoproteolytic cleavage of proCCK produces a C-terminally glycine-arginine extended intermediate. umich.edu Subsequent removal of the C-terminal arginine residue by a carboxypeptidase yields glycine-extended CCK. oup.comoup.comumich.edu This glycine-extended form is the direct substrate for peptidylglycine α-amidating monooxygenase (PAM), which produces the final bioactive amidated CCK. oup.comoup.com

Role of Prohormone Convertases (PCs) in Precursor Maturation

The key enzymes responsible for the endoproteolytic cleavage of proCCK are the subtilisin-like prohormone convertases (PCs). lsuhsc.edunih.govresearchgate.net The differential expression of these enzymes in various tissues is a primary determinant of the tissue-specific processing of proCCK. nih.govnih.govcam.ac.uk The main PCs involved in proCCK processing are PC1/3, PC2, and to a lesser extent, PC5/6. oup.comnih.govnih.gov

Prohormone convertase 1/3 (PC1/3) is the dominant convertase in intestinal endocrine I-cells and governs the endocrine processing of proCCK. nih.govnih.govnih.govnih.gov In the gut, PC1/3 is responsible for the majority of endoproteolytic cleavages of proCCK. nih.gov Studies in PC1/3 null mice have shown a severe reduction in the synthesis of bioactive CCK peptides in the gut, with the processing being largely halted. oup.comnih.gov This demonstrates the critical and non-redundant role of PC1/3 in the intestinal maturation of proCCK. nih.govnih.gov PC1/3 is capable of cleaving proCCK at both mono- and dibasic sites to generate larger CCK forms like CCK-58, CCK-33, and CCK-22, which are characteristic of the gut. oup.comnih.gov PC1, when expressed with proCCK, can perform three endoproteolytic cleavages that are observed in vivo, leading to the production of glycine (B1666218) and arginine extended CCK-8. nih.gov

In contrast to the gut, prohormone convertase 2 (PC2) is the principal enzyme in the neuronal processing of proCCK in the brain. nih.govlsuhsc.edunih.govnih.govnih.gov Cerebral CCK neurons express high levels of PC2, with little to no PC1/3. nih.govresearchgate.net Consequently, PC2 is responsible for the generation of the predominant neuronal form of CCK, the octapeptide CCK-8. lsuhsc.edunih.gov In PC2-null mice, the cerebral processing of proCCK is significantly impaired, leading to an accumulation of the precursor and a reduction in bioactive CCK-8. lsuhsc.edu Interestingly, the intestinal processing of proCCK is largely unaffected in these mice, highlighting the neuron-specific role of PC2. lsuhsc.edu PC2 is necessary for the formation of CCK-22, but not CCK-8, in certain endocrine cell lines, suggesting a role in generating larger amidated peptides in some contexts. oup.comnih.gov

Prohormone convertase 5/6 (PC5/6) also contributes to the processing of proCCK, although its role appears to be more modest compared to PC1/3 and PC2. nih.govnih.gov PC5/6 is expressed in both the brain and gut endocrine cells. nih.gov Research suggests that PC5/6 contributes to a minor extent to the neuronal processing of proCCK and may be involved in the modest endocrine synthesis of CCK-22. nih.govnih.govnih.govcam.ac.uk In neuronal cell lines that express PC5/6 but not PC1/3 or PC2, proCCK is processed into glycine-extended CCK-12 and CCK-22. oup.com

Identification and Characterization of Cleavage Sites

ProCCK contains several potential cleavage sites for prohormone convertases, including both monobasic and dibasic amino acid residues. oup.comresearchgate.netlsuhsc.edu The primary dibasic cleavage site is Arg85-Arg86, and its cleavage is essential for exposing the glycine residue required for C-terminal amidation. oup.comresearchgate.netlsuhsc.edu In addition to this dibasic site, there are several monobasic cleavage sites that are utilized in a tissue-specific manner. These include Arg25, Arg50, Lys61, and Arg75. oup.comresearchgate.netlsuhsc.edu

The cleavage at these sites gives rise to the various forms of CCK. For example, cleavage after Arg75 is a key step in the production of CCK-8. The differential use of these cleavage sites by PC1/3 in the gut and PC2 in the brain results in the distinct profiles of CCK peptides observed in these tissues. oup.comnih.gov For instance, the processing in the intestine by PC1/3 results in a mixture of CCK-58, CCK-33, and CCK-22, while the processing in the brain by PC2 predominantly yields CCK-8. oup.comnih.gov

Table 1: Prohormone Convertase Specificity in Procholecystokinin Processing

Prohormone Convertase Primary Tissue Location of Action Major Pro-CCK Products Reference
PC1/3 Intestinal Endocrine I-cells CCK-58, CCK-33, CCK-22 nih.govnih.govnih.govnih.gov
PC2 Cerebral Neurons CCK-8 nih.govlsuhsc.edunih.govnih.govnih.gov
PC5/6 Brain and Gut Glycine-extended CCK-12, CCK-22 oup.comnih.govnih.govnih.govcam.ac.uk

Table 2: Characterized Cleavage Sites in Human Procholecystokinin

Cleavage Site (Residue Number) Type Resulting CCK Form (after further processing) Reference
Arg25 Monobasic CCK-58 oup.comresearchgate.netlsuhsc.edu
Arg50 Monobasic CCK-33 oup.comresearchgate.netlsuhsc.edu
Lys61 Monobasic CCK-22 oup.comresearchgate.netlsuhsc.edu
Arg75 Monobasic CCK-8 oup.comresearchgate.netlsuhsc.edu
Arg85-Arg86 Dibasic Exposes Glycine for amidation oup.comresearchgate.netlsuhsc.edu

Tyrosine O-Sulfation of Cholecystokinin Precursors

A critical and early post-translational modification in the maturation of pro-cholecystokinin is the O-sulfation of specific tyrosine residues. mdpi.com This modification occurs within the trans-Golgi network and is essential for the subsequent processing and biological activity of certain CCK peptides. wikipedia.org Mammalian pro-CCK contains three tyrosine residues that are known to be sulfated. nih.gov

The sulfation of tyrosine residues is catalyzed by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTs). wikipedia.org These are type II transmembrane proteins located in the Golgi apparatus. wikipedia.org In mammals, two isoforms, TPST-1 and TPST-2, have been identified, and both are capable of catalyzing the transfer of a sulfate (B86663) group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein. wikipedia.orgnih.gov

The catalytic mechanism of TPSTs has been a subject of investigation. One proposed model is a two-site ping-pong mechanism where PAPS binds to one site, transfers the sulfonate group to a histidine residue on the enzyme, and then PAP is released. wikipedia.org Subsequently, the target protein binds, and the sulfonate group is transferred from the histidine to the specific tyrosine residue. wikipedia.org Another proposed mechanism, based on the crystal structure of TPST-2, is an SN2-like in-line displacement reaction. wikipedia.org In this model, both PAPS and the target tyrosine bind to the same active site. A glutamic acid residue acts as a catalytic base, deprotonating the tyrosine's hydroxyl group, which then attacks the sulfonate group of PAPS. wikipedia.org

Kinetic studies of the TPST reaction using a non-sulfated CCK derivative have suggested an ordered Bi-Bi reaction mechanism, where PAPS is the first substrate to bind to the enzyme, and 3'-phosphoadenosine 5'-phosphate (PAP) is the last product to be released. nih.gov

Tyrosine sulfation has profound functional implications for cholecystokinin. The sulfation of the tyrosine residue located seven positions from the C-terminus is crucial for high-affinity binding to the cholecystokinin-A (CCK-A) receptor. oup.com The sulfated form of CCK is approximately 250 times more potent than its non-sulfated counterpart at this receptor. oup.com In contrast, both sulfated and non-sulfated CCK peptides bind to the CCK-B receptor with similar affinity. biorxiv.org

Beyond receptor binding, tyrosine sulfation also influences the downstream processing of pro-CCK. Inhibition of sulfation has been shown to alter the processing cascade, leading to a significant decrease in the production and secretion of the smaller, fully processed forms like CCK-8. nih.govnih.gov This suggests that sulfation may be important for the correct sorting of pro-CCK within the secretory pathway and for creating a conformation that is more efficiently recognized and cleaved by subsequent processing enzymes. nih.govnih.gov While not an absolute requirement for processing and secretion, the presence of sulfated tyrosines appears to be important for the efficiency of the process, as well as for the solubility and stability of the resulting peptides. nih.gov

Carboxypeptidase-Mediated Trimming to Glycine-Extended Cholecystokinin

Following the initial endoproteolytic cleavages of pro-CCK by prohormone convertases, the resulting peptide intermediates often have C-terminal basic residues (arginine or lysine) that must be removed. This trimming process is a key step in the formation of glycine-extended cholecystokinin.

Carboxypeptidase E (CPE), also known as carboxypeptidase H, is the primary enzyme responsible for removing these C-terminal basic residues. bioscientifica.com CPE is an exopeptidase that is active within the secretory granules of neuroendocrine cells. nih.gov Its action on the pro-CCK intermediates exposes a C-terminal glycine residue, generating the glycine-extended forms of CCK. nih.gov These glycine-extended peptides are the direct substrates for the final amidation step, which produces the fully bioactive CCK peptides. nih.gov

Studies in CPE-deficient mice have demonstrated the critical role of this enzyme. In these animals, there is a significant reduction in the levels of bioactive amidated CCK in the brain, accompanied by a massive accumulation of C-terminally extended CCK precursors. nih.gov

Tissue-Specific Processing Pathways of Procholecystokinin to Glycine-Extended Forms

The post-translational processing of pro-CCK is not uniform across all tissues. Instead, it follows distinct, cell-specific pathways that result in different profiles of CCK peptides in different locations, notably between the central nervous system and the gastrointestinal tract. mdpi.combioscientifica.com

The differential processing of pro-CCK in neuronal and endocrine cells is largely governed by the tissue-specific expression of prohormone convertases (PCs), a family of subtilisin-like endoproteases. nih.govoup.com

In endocrine cells of the intestine (I-cells), prohormone convertase 1/3 (PC1/3) is the predominant enzyme. mdpi.combioscientifica.com PC1/3 is responsible for the extensive processing of pro-CCK into a mixture of longer forms, such as CCK-58, CCK-33, and CCK-22. mdpi.combioscientifica.com In mice lacking PC1/3, the production of bioactive CCK in the gut is severely impaired. nih.govoup.com

In contrast, in neuronal cells of the brain, prohormone convertase 2 (PC2) is the key enzyme in pro-CCK processing. mdpi.combioscientifica.com The action of PC2 primarily leads to the production of the shorter, octapeptide form, CCK-8, which is the most abundant form of CCK in the brain. mdpi.com In PC2-deficient mice, the processing of pro-CCK in the brain is significantly affected, while intestinal processing remains largely normal. nih.govoup.com

A third convertase, PC5/6, may play a minor role, contributing to a modest synthesis of CCK-22 in endocrine cells. nih.govoup.com This differential expression of PCs is the primary molecular mechanism underlying the distinct patterns of CCK peptides, including their glycine-extended precursors, found in the brain versus the gut. nih.govoup.com

Evolutionary Conservation and Divergence of Processing Pathways

The biosynthesis of cholecystokinin (CCK) from its precursor, preprocholecystokinin, involves a series of post-translational modifications. Glycine-extended cholecystokinin (Gly-cholecystokinin or CCK-Gly) is a crucial intermediate in this pathway, immediately preceding the final amidation step that produces the fully active hormone. The processing pathways that generate CCK peptides show a remarkable degree of conservation throughout evolution, underscoring their fundamental biological importance. However, significant points of divergence exist, leading to species- and tissue-specific variations in the final array of bioactive CCK molecules.

Evolutionary Origins and Conservation

The CCK/gastrin family of peptides is ancient, with evidence suggesting that CCK is the ancestral molecule from which gastrin later evolved through gene duplication. oup.comoup.com This ancestral CCK gene appears to have emerged very early in chordate evolution, at least 500 million years ago, as a genuine CCK/gastrin-like peptide, cionin, has been identified in the protochordate Ciona intestinalis. nih.govpnas.org The gene duplication event that gave rise to separate CCK and gastrin genes is estimated to have occurred before or during the evolution of cartilaginous fishes, approximately 350-400 million years ago. nih.govpnas.org

The structure of the CCK gene, including its exon/intron organization, and the sequence of its protein product, preproCCK, have been highly conserved throughout vertebrate evolution. oup.comnih.govpnas.org This conservation is particularly strong in the C-terminal region of the precursor, which contains the blueprint for the bioactive peptides, and in the sequences that signal post-translational modifications. oup.comoup.com Key processing steps are broadly conserved across vertebrates:

Signal Peptide Cleavage: The initial removal of the N-terminal signal peptide from preproCCK in the endoplasmic reticulum is a fundamental step for all secreted proteins.

Endoproteolytic Cleavage: ProCCK is cleaved at specific sites, typically marked by pairs of basic amino acids (e.g., Arg-Arg) or single basic residues, by a family of enzymes known as prohormone convertases (PCs). researchgate.netnih.govlsuhsc.edu This sequential cleavage gives rise to various CCK intermediates of different lengths.

Tyrosine O-Sulfation: The sulfation of a specific tyrosine residue is a critical modification for the biological activity of most CCK peptides, particularly for high-affinity binding to the CCK1 receptor. oup.comoup.com This modification is an evolutionarily ancient and conserved feature.

C-terminal Amidation: The final step is the conversion of the C-terminal glycine residue of intermediates like this compound into a C-terminal amide. This reaction is catalyzed by the enzyme peptidyl-glycyl-α-amidating monooxygenase (PAM). The resulting C-terminal amide is essential for the peptide's biological activity and receptor binding. researchgate.netoncology-central.com

Divergence in Processing Pathways

Despite the conservation of the fundamental machinery, the specifics of the processing pathway exhibit significant divergence, leading to a variety of final CCK peptide forms (e.g., CCK-58, CCK-33, CCK-22, CCK-8). oncology-central.comnih.gov This divergence occurs at several levels:

Prohormone Convertase (PC) Expression: The specific PCs expressed in a given cell type dictate how proCCK is cleaved. In mammals, PC1/3 is the predominant convertase in intestinal endocrine I-cells, while PC2 plays a major role in cerebral neurons. nih.govlsuhsc.edu More recently, PC5/6 and PC7 have also been implicated in proCCK processing in the brain. nih.govnih.gov This differential expression of convertases is a primary reason for the tissue-specific patterns of CCK peptides observed. For instance, the loss of PC2 in mice significantly reduces the levels of amidated CCK peptides in the brain but not the intestine. lsuhsc.eduwikigenes.org

Species-Specific Peptide Profiles: The predominant forms of CCK vary between species. In the brains of rodents and humans, the C-terminal octapeptide (CCK-8) is the major form. researchgate.net In human plasma, however, a mixture of larger forms, including CCK-58, CCK-33, and CCK-22, is present alongside CCK-8. oncology-central.com

Invertebrate Homologs: Invertebrates possess related peptides known as sulfakinins (SKs). nih.govimrpress.complos.org Like vertebrate CCK, SKs are derived from a precursor protein, are typically sulfated on a tyrosine residue, and are C-terminally amidated. imrpress.comelifesciences.org They share structural and functional similarities with CCK, often acting as satiety signals. nih.govplos.orgresearchgate.net However, their C-terminal active site sequence differs from the highly conserved Trp-Met-Asp-Phe-NH2 motif found in vertebrate CCK and gastrin. nih.govelifesciences.org The discovery of a CCK/gastrin-like signaling system in nematodes suggests the evolutionary roots of this system predate the divergence of protostomes and deuterostomes. nih.gov

This combination of conserved core mechanisms and divergent, cell-specific processing allows the single CCK gene to generate a diverse array of peptide messengers, enabling it to perform a wide range of functions in different tissues and across different species.

Table 1: Evolutionary Conservation and Divergence of Cholecystokinin Processing

Processing StepKey EnzymesEvolutionary ConservationExamples of Divergence
Gene Duplication N/AAncestral CCK gene is ancient; CCK/Gastrin split occurred ~350-400 Mya. nih.govpnas.orgGastrin gene is less conserved than the CCK gene. oup.compnas.org
Precursor Synthesis RibosomesPreproCCK structure is highly conserved, especially the C-terminal region. oup.comoup.comInvertebrate precursors (pro-sulfakinins) have different overall structures. imrpress.comresearchgate.net
Tyrosine Sulfation Tyrosylprotein Sulfotransferase (TPST)Highly conserved and critical for CCK1 receptor binding. oup.comoup.comSulfation is also a key feature of invertebrate sulfakinins. plos.orgelifesciences.org
Endoproteolytic Cleavage Prohormone Convertases (PC1/3, PC2, PC5/6, PC7)Use of PCs to process prohormones is a conserved mechanism. researchgate.netnih.govTissue-specific expression of PCs (e.g., PC1/3 in gut, PC2 in brain) leads to different peptide products. nih.govlsuhsc.edu Loss of specific PCs (e.g., PC7) impacts CCK levels in distinct brain regions. nih.gov
C-terminal Amidation Peptidyl-glycyl-α-amidating monooxygenase (PAM)Highly conserved; the C-terminal amide is crucial for the activity of most CCK forms. researchgate.netoncology-central.comAlso conserved in invertebrate sulfakinins. imrpress.com
Final Bioactive Peptides N/AThe C-terminal tetrapeptide active site is highly conserved in vertebrate CCK/gastrin. oup.comnih.govThe specific peptide lengths (CCK-8, -22, -33, -58) vary significantly by species and tissue. oncology-central.com Invertebrate sulfakinins have a different active site sequence. elifesciences.org

Enzymatic Maturation of Glycine Extended Cholecystokinin to Bioactive Amidated Peptides

Peptidylglycine α-Amidating Monooxygenase (PAM) Activity

The conversion of Gly-cholecystokinin to its bioactive amidated form is catalyzed by the bifunctional enzyme, Peptidylglycine α-amidating monooxygenase (PAM). oncology-central.comfrontiersin.org PAM is the only known enzyme in mammals responsible for this crucial C-terminal amidation, a modification required by approximately half of all peptide hormones and neurotransmitters for their full biological function. oncology-central.com The enzyme is found in the secretory granules of neuroendocrine cells, where the final stages of peptide hormone processing occur. frontiersin.org

The amidation process is not limited to cholecystokinin (B1591339); PAM acts on a wide variety of peptide substrates that possess a C-terminal glycine (B1666218) residue. oncology-central.com The expression and activity of PAM are essential for the proper functioning of numerous physiological systems, including the nervous and endocrine systems. frontiersin.org For instance, limiting the availability of essential cofactors for PAM, such as copper, has been shown to decrease the production of α-amidated peptides like CCK. acs.org The presence of glycine-extended intermediates of CCK in the secretory pathway underscores their role as the direct substrate for the PAM enzyme. plos.org

Molecular Mechanisms of C-Terminal Amidation

The C-terminal amidation of this compound is a two-step enzymatic reaction, with both steps being catalyzed by the single bifunctional PAM protein. frontiersin.orgfrontiersin.org

The initial step is carried out by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. This reaction involves the hydroxylation of the α-carbon of the C-terminal glycine residue of the peptide substrate. frontiersin.orgsigmaaldrich.com This hydroxylation is a complex process that requires several cofactors:

Molecular Oxygen (O₂): Serves as an oxidizing agent. oncology-central.com

Copper (Cu²⁺): The PHM domain contains two copper atoms that are essential for the catalytic activity. nih.gov

Ascorbate (Vitamin C): Functions as a reducing agent, donating electrons to reduce the copper ions within the enzyme's active site from Cu²⁺ to Cu¹⁺, which is the active state for binding oxygen. oncology-central.comtandfonline.com

The reaction catalyzed by the PHM domain can be summarized as follows: Peptide-Gly + O₂ + 2 Ascorbate → Peptide-α-hydroxyglycine + 2 Dehydroascorbate + H₂O sigmaaldrich.com

The second and final step is catalyzed by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM. frontiersin.org The PAL domain recognizes the α-hydroxylated glycine intermediate produced by PHM and cleaves the N-C bond. frontiersin.orgsigmaaldrich.com This cleavage results in the formation of the final α-amidated peptide and a glyoxylate (B1226380) molecule as a byproduct. sigmaaldrich.com

Peptide-α-hydroxyglycine → Amidated Peptide + Glyoxylate sigmaaldrich.com

This sequential action of the PHM and PAL domains ensures the efficient and specific conversion of the inactive glycine-extended precursor into the biologically active C-terminally amidated cholecystokinin.

Significance of Amidation for Receptor Ligand Activity

The C-terminal amidation of cholecystokinin is of paramount importance for its biological activity, primarily by ensuring high-affinity binding to its receptors, particularly the CCK1 receptor. nih.govguidetopharmacology.org The replacement of the C-terminal amide with a carboxylic acid, as is present in the glycine-extended precursor, severely diminishes the peptide's ability to bind to its receptors. acs.org

Structural Biology and Conformational Analysis of Glycine Extended Cholecystokinin and Its Derivatives

Conformational Studies of Glycine-Extended Peptide Segments

The conformational behavior of cholecystokinin (B1591339) fragments containing the key Gly-Trp-Met-Asp sequence has been a subject of detailed investigation using techniques like 1H NMR spectroscopy, fluorescence-transfer measurements, and computational modeling. nih.govosti.gov Studies on CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) and its fragments have revealed that the peptide does not exist as a random coil in solution. Instead, it preferentially adopts folded conformations. nih.govosti.gov

Specifically, the Gly-Trp-Met-Asp segment has been shown to be a critical locus for the formation of a beta-turn structure. nih.govosti.gov This turn, along with another gamma-turn around the Met-Asp-Phe-NH2 sequence, contributes to a compact, folded structure for the C-terminal portion of CCK. nih.govosti.gov The presence of glycine (B1666218), with its unique lack of a side chain, provides a high degree of rotational freedom around its phi (φ) and psi (ψ) backbone dihedral angles. This flexibility is instrumental in allowing the peptide backbone to fold back on itself to form the tight turns observed in these stable conformations. mdpi.combiorxiv.org

Theoretical conformational analyses support these experimental findings. Computational studies on the CCK pentapeptide fragment, CCK-5 (Gly-Trp-Met-Asp-Phe-NH2), have further explored its conformational preferences, confirming the tendency to form structured motifs rather than remaining in a disordered state. cdnsciencepub.comcdnsciencepub.com

Influence of Glycine Extension on Peptide Conformation

In studies comparing the anticonvulsant CCK-5 fragment (Gly-Trp-Met-Asp-Phe-NH2) with an analog where the tryptophan was replaced by another glycine (Gly-Gly-Met-Asp-Phe-NH2), a notable increase in conformational flexibility was observed. cdnsciencepub.comcdnsciencepub.com The removal of the bulky tryptophan side chain and the introduction of a Gly-Gly unit resulted in the loss of a clear-cut conformational preference. cdnsciencepub.comcdnsciencepub.com This suggests that while a single glycine can facilitate a specific turn, the addition of further glycine residues or the removal of stabilizing interactions from adjacent residues can lead to a more flexible, less defined structure. cdnsciencepub.comcdnsciencepub.com

Furthermore, comparative studies of CCK-7 (Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) and CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) indicate differences in the flexibility of the N-terminal portion of the peptide, which includes the glycine residue. nih.govosti.gov The N-terminal part of CCK-7 was found to be more flexible compared to the corresponding segment in CCK-8, where an equilibrium between beta and gamma turns was observed. nih.govosti.gov These findings underscore that the glycine residue does not act in isolation; its influence on the peptide's conformation is modulated by the entire sequence, affecting the equilibrium between folded and more flexible states.

Receptor Interactions and Signal Transduction Pathways of Bioactive Cholecystokinins Derived from Glycine Extended Precursors

Cholecystokinin (B1591339) Receptor Subtypes and Expression Profiles

Cholecystokinin exerts its diverse physiological actions by activating two distinct, yet structurally related, G protein-coupled receptors (GPCRs): the cholecystokinin 1 receptor (CCK1R) and the cholecystokinin 2 receptor (CCK2R). pancreapedia.orgpancreapedia.org These receptors, formerly known as CCK-A (alimentary) and CCK-B (brain) respectively, share approximately 50% of their amino acid sequence. pancreapedia.orgpancreapedia.orgnih.gov

CCK1Rs are predominantly found in peripheral tissues, particularly in the gastrointestinal (GI) system. nih.govwikipedia.org They are highly expressed in pancreatic acinar cells, the smooth muscle of the gallbladder, and specific regions of the stomach. nih.gov Additionally, CCK1Rs are present on vagal afferent neurons, which play a crucial role in satiety signaling. nih.gov In contrast, CCK2Rs are the primary subtype in the central nervous system, with high concentrations in the brain. nih.govwikipedia.org They are also found in the stomach, where they function as the gastrin receptor. guidetopharmacology.org The differential distribution of these receptor subtypes is a key determinant of the varied physiological roles of CCK peptides. guidetopharmacology.orgresearchgate.net

Both receptor subtypes are coupled to Gq-type G proteins. nih.govguidetopharmacology.org Upon agonist binding, this coupling activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. pancreapedia.orgguidetopharmacology.org Under certain conditions, particularly with high agonist concentrations, CCK1R can also couple to Gs, leading to an increase in cyclic AMP (cAMP). pancreapedia.org

Cholecystokinin 1 Receptor (CCK1R/CCK-A) Binding and Activation

The CCK1R exhibits a high degree of selectivity for sulfated CCK peptides. guidetopharmacology.org7tmantibodies.com High-affinity binding and full biological potency at the CCK1R are critically dependent on the presence of a sulfated tyrosine residue, which is located seven residues from the C-terminus of the mature CCK peptide. pancreapedia.orgpancreapedia.orgguidetopharmacology.org The receptor specifically requires the C-terminal heptapeptide-amide portion of CCK for effective recognition and activation. pancreapedia.orgguidetopharmacology.orgguidetopharmacology.org

Consequently, glycine-extended CCK precursors, which lack the C-terminal amidation and may not be appropriately sulfated, are expected to have a significantly lower affinity for the CCK1R compared to their fully processed counterparts like sulfated CCK-8. Similarly, unsulfated CCK forms and gastrin, which lacks the critical sulfated tyrosine, bind to the CCK1R with low affinity and act as weak agonists. guidetopharmacology.org The activation of CCK1R by its agonists triggers a conformational change in the receptor, leading to coupling with Gq proteins and subsequent stimulation of phospholipase C, which increases intracellular calcium levels. pancreapedia.org At higher agonist concentrations, CCK1R can also couple with Gs to increase cAMP levels. pancreapedia.org

Cholecystokinin 2 Receptor (CCK2R/CCK-B) Binding and Activation

In contrast to the high selectivity of the CCK1R, the CCK2R is more promiscuous in its ligand recognition. guidetopharmacology.org It binds both sulfated and non-sulfated CCK peptides, as well as gastrin peptides, with similarly high affinity. nih.govjci.org The minimal requirement for activation of the CCK2R is the C-terminal tetrapeptide-amide (Trp-Met-Asp-Phe-NH2), a sequence common to both CCK and gastrin. guidetopharmacology.orgwikipedia.org This lack of discrimination between sulfated and non-sulfated forms is a key feature of the CCK2R. pancreapedia.orgpancreapedia.org

While fully processed, amidated peptides are the most potent agonists, some studies suggest that precursor forms, such as glycine-extended gastrin (G-Gly), can also interact with and activate the CCK2R, albeit with much lower affinity than their amidated counterparts. nih.govresearchgate.net For example, a 100-fold higher concentration of Gly-G was required to elicit a calcium response comparable to that of amidated gastrin (G17) in cells expressing CCK2R. nih.gov This interaction can be blocked by selective CCK2R antagonists. nih.gov The activation of CCK2R primarily proceeds through the Gq/phospholipase C pathway, similar to CCK1R. However, unlike CCK1R, CCK2R does not typically couple to Gs to produce cAMP.

Structure-Activity Relationships (SAR) of Cholecystokinin Peptides with Receptor Binding

The interaction between CCK peptides and their receptors is governed by specific structural features of the peptide. The affinity, selectivity, and efficacy of these peptides are highly dependent on their amino acid sequence and post-translational modifications.

Role of Specific Amino Acid Residues in Receptor Affinity and Efficacy

The biological activity of CCK is primarily contained within its C-terminal octapeptide (CCK-8). guidetopharmacology.org Within this sequence, several amino acid residues are crucial for receptor binding and activation. Mutagenesis studies have revealed that specific amino acids in the extracellular domains and transmembrane regions of the receptors are critical for ligand interaction. nih.govnih.govpsu.edu For the CCK2R, residues in the second extracellular loop are essential for gastrin selectivity. nih.govpsu.edu For the CCK1R, residues in the N-terminal domain have been shown to be important for binding CCK-8. psu.edu The aromatic ring of the tyrosine residue is important for high-affinity binding to both receptor subtypes. researchgate.net Furthermore, the aspartate residue at the penultimate C-terminal position and the C-terminal phenylalanine amide are also critical for receptor interaction and activation. acs.org

Peptide RegionKey Structural FeatureImportance for Receptor InteractionPrimary Receptor Affected
C-Terminal Octapeptide (CCK-8)Contains the primary pharmacophoreEssential for biological activityCCK1R & CCK2R
C-Terminal HeptapeptideIncludes the sulfated tyrosineRequired for high-affinity binding and potencyCCK1R
C-Terminal TetrapeptideMinimal active fragment (Trp-Met-Asp-Phe-NH2)Sufficient for CCK2R activationCCK2R
Tyrosine Residue (7th from C-terminus)Aromatic ringContributes to high-affinity bindingCCK1R & CCK2R
Penultimate Aspartate ResidueNegative charge and side chainCritical for receptor binding and activationCCK1R & CCK2R
C-Terminal PhenylalanineAromatic side chainCrucial for receptor interactionCCK1R & CCK2R

Impact of C-Terminal Amidation on Receptor Selectivity and Potency

The amidation of the C-terminal phenylalanine residue is a critical post-translational modification for the biological activity of both CCK and gastrin. guidetopharmacology.org This amide group is essential for high-affinity binding to both CCK1R and CCK2R and is required for full agonist potency. nih.gov

Glycine-extended precursors, such as Gly-cholecystokinin and glycine-extended gastrin, lack this C-terminal amide. As a result, they are considered to be incompletely processed and exhibit significantly lower affinity for the CCK receptors. jci.org Studies have shown that these non-amidated forms have negligible affinity for the CCK2R compared to their amidated counterparts. jci.org While some biological effects of glycine-extended peptides have been reported, they are often observed at much higher concentrations than the amidated forms, suggesting a different or less efficient mode of receptor interaction. nih.govresearchgate.net

Influence of Tyrosine Sulfation on Receptor Interaction

The sulfation of the tyrosine residue, located at the seventh position from the C-terminus, is a key determinant of receptor selectivity. guidetopharmacology.orgportlandpress.com

Intracellular Signaling Cascades Mediated by Cholecystokinin Receptors

Bioactive cholecystokinins, which are derived from glycine-extended precursors through post-translational processing, exert their physiological effects by activating specific cholecystokinin receptors (CCKRs), primarily the CCK1 and CCK2 receptors. researchgate.netpsu.edu These receptors are members of the G protein-coupled receptor (GPCR) superfamily. physiology.org The binding of cholecystokinin (CCK) to these receptors initiates a cascade of intracellular events, leading to diverse cellular responses. While most research has focused on the mature, amidated forms of CCK, the signaling pathways initiated by its glycine-extended precursors are less defined but are an area of ongoing investigation.

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

The activation of cholecystokinin receptors is a multi-step process initiated by the binding of a ligand, such as CCK. This event induces a conformational change in the receptor, which in turn allows it to interact with and activate heterotrimeric G proteins located on the inner surface of the cell membrane. physiology.orgnih.gov

CCK receptors, particularly CCK1R and CCK2R, are known to couple to several types of G proteins, exhibiting promiscuity that leads to the activation of multiple signaling pathways. psu.edunih.gov The most predominantly activated G protein is from the Gq family (Gαq/11). psu.edunih.govuniprot.org Upon receptor activation, the Gαq subunit exchanges its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), causing it to dissociate from the Gβγ dimer. Both the activated Gαq-GTP and the Gβγ dimer can then modulate the activity of downstream effector enzymes. physiology.orgnih.gov

In addition to the primary Gq coupling, CCK receptors have been shown to interact with other G protein subtypes, including Gs, Gi, and G13, which can initiate other signaling cascades. nih.gov The specific G protein that is activated can depend on the receptor subtype, the cellular context, and the specific ligand. For instance, while mature amidated CCK potently activates the Gq pathway, glycine-extended precursors like Gly-gastrin have been suggested to utilize mechanisms that may be distinct from the classical CCK2 receptor pathway, potentially involving a different, yet to be fully characterized, receptor. nih.govf1000research.com

ReceptorPrimary G Protein CoupledOther Potential G ProteinsKey Function
CCK1RGq/11Gs, Gi, G13Mediates gallbladder contraction, pancreatic enzyme secretion. nih.gov
CCK2RGq/11-Regulates gastric acid secretion, anxiety, and cell proliferation. uniprot.orgphysiology.org

Downstream Signaling Pathways (e.g., PLC-IP3-Ca2+, MAPK pathways)

The activation of specific G proteins by ligated CCK receptors triggers a variety of downstream signaling pathways that mediate the ultimate physiological response.

Phospholipase C-IP3-Ca2+ Pathway:

The canonical signaling pathway activated by CCK receptors, particularly following Gq protein activation, is the phospholipase C (PLC) pathway. psu.eduannualreviews.org

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-β (PLCβ). psu.edu

IP3 and DAG Production: PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. physiology.orgnih.gov This leads to a rapid increase in intracellular calcium concentration, which can manifest as transient spikes or oscillations. nih.gov

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). nih.gov Activated PKC then phosphorylates a multitude of target proteins, influencing processes like muscle contraction and secretion. nih.gov

At low, physiological concentrations, CCK tends to cause oscillatory Ca2+ responses, while higher concentrations lead to a large, transient spike followed by a sustained plateau. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways:

CCK receptor activation also stimulates the mitogen-activated protein kinase (MAPK) cascades, which are crucial for regulating cellular processes like growth, proliferation, and differentiation. nih.govannualreviews.org The three major MAPK pathways activated by CCK are:

ERK Pathway (Extracellular signal-Regulated Kinase): Often associated with cell proliferation and survival.

JNK Pathway (c-Jun N-terminal Kinase): Typically involved in stress responses and apoptosis. nih.gov

p38 MAPK Pathway: Also primarily activated by cellular stress and inflammation. nih.gov

The activation of these MAPK pathways can occur through both PKC-dependent and PKC-independent mechanisms. annualreviews.orgnih.gov While the signaling pathways for mature CCK are well-documented, those for glycine-extended precursors are less clear. Studies on the related peptide, glycine-extended gastrin (G-Gly), have shown that it can stimulate cell proliferation through a Rho/ROCK-dependent pathway, which is distinct from the pathways typically activated by amidated gastrin. nih.govphysiology.org This suggests that glycine-extended peptides may engage unique signaling cascades, although specific data for this compound remains limited. nih.gov For example, some research indicates that G-Gly stimulates cell growth by activating c-Jun N-terminal kinase (JNK), which differs from the mechanism of amidated gastrin that activates early genes like c-fos and c-jun via a MAPK pathway. aacrjournals.org

PathwayKey MediatorsPrimary Cellular OutcomeReference
PLC-IP3-Ca2+Gq, PLCβ, IP3, DAG, Ca2+, PKCSecretion, muscle contraction, enzyme activation. annualreviews.orgnih.govnih.gov
MAPK (ERK, JNK, p38)Ras, Raf, MEK, ERK, JNK, p38Gene expression, cell proliferation, differentiation, apoptosis. nih.govannualreviews.orgnih.gov
Rho/ROCK (noted for G-Gly)Rho, ROCKCell proliferation and migration. nih.govphysiology.org

Physiological and Neurobiological Roles of Cholecystokinin Peptides Arising from Glycine Extended Processing

Gastrointestinal Regulatory Functions

Cholecystokinin (B1591339), in its various forms, is a key regulator of digestive processes. nih.gov The glycine-extended intermediates of CCK are involved in orchestrating a series of coordinated actions within the gastrointestinal tract to ensure efficient digestion and nutrient absorption.

Gallbladder Contraction and Biliary Dynamics

One of the hallmark functions of cholecystokinin is the stimulation of gallbladder contraction and the relaxation of the sphincter of Oddi, which facilitates the release of bile into the duodenum. nih.govnih.govmdpi.com Bile is essential for the emulsification and absorption of fats. nih.gov This action is primarily mediated through the CCK1 receptor (formerly known as CCK-A receptor) located on the smooth muscle cells of the gallbladder. nih.govnih.gov Glycine-extended CCK precursors contribute to the pool of circulating CCK peptides that can influence gallbladder motility. oup.com The coordinated release of bile with pancreatic enzymes ensures the simultaneous digestion of different macronutrients in the small intestine. mdpi.com

Intestinal Motility Regulation

In addition to its effects on the upper gastrointestinal tract, cholecystokinin also influences the motility of the small and large intestines. oup.comnih.gov It helps to regulate the transit time of food through the intestines, which is important for optimal nutrient absorption. nih.govmdpi.com The various molecular forms of CCK, including glycine-extended peptides, collectively contribute to the complex regulation of intestinal contractions and peristalsis. oup.com

Central Nervous System Functions as a Neuropeptide

Beyond its role as a gut hormone, cholecystokinin is also the most abundant neuropeptide in the central nervous system, where it acts as a neurotransmitter and neuromodulator. nih.govnih.gov Glycine-extended forms of CCK are also present in the brain and contribute to its neurobiological functions.

Role in Satiety and Appetite Regulation

Cholecystokinin is a well-established satiety signal, helping to terminate meals and reduce food intake. researchgate.netmdpi.comescholarship.org This anorexigenic effect is primarily mediated by the action of CCK on vagal afferent neurons that project to the brainstem, signaling fullness. pancreapedia.orgfrontiersin.org The release of CCK from intestinal I-cells following a meal, particularly one rich in fats and proteins, is a key physiological event in appetite control. researchgate.netjomes.org Glycine-extended CCK contributes to the circulating pool of CCK peptides that activate these satiety pathways. oup.com Research has shown that various forms of CCK, including precursors, are involved in the complex interplay of signals that regulate hunger and satiety. psychiatryredefined.org

Research FindingOrganism/SystemEffect of Gly-CCK related peptidesReference
Regulation of Pancreatic SecretionConscious RatsDietary protein digestion influences pancreatic enzyme secretion and CCK release. physiology.org
Gallbladder ContractionHumans/AnimalsCCK stimulates gallbladder contraction via CCK1 receptors. nih.govnih.gov
Gastric EmptyingHumansPhysiological concentrations of CCK delay gastric emptying. nih.gov
Satiety SignalingHumans/AnimalsCCK acts as a short-term satiety signal to reduce meal size. escholarship.orgfrontiersin.org

Modulation of Neurotransmitter Systems (e.g., Dopaminergic Pathways)

Glycine-extended cholecystokinin (Gly-CCK) and its processed forms, particularly the sulfated octapeptide CCK-8s, play a significant role as neuromodulators, especially within the dopaminergic systems. cam.ac.uk CCK is co-localized with dopamine (B1211576) in mesolimbic neurons and modulates dopamine transmission in key pathways such as the movement-regulating nigrostriatal pathway and the reward-regulating mesolimbic pathway. cam.ac.uknih.gov

Research indicates that CCK can potentiate dopamine-mediated behaviors. nih.gov For instance, direct injection of CCK into the nucleus accumbens has been shown to enhance dopamine-induced hyperlocomotion and apomorphine-induced stereotypy. nih.gov This modulatory role appears to be specific to areas where CCK and dopamine coexist. nih.gov The interaction is complex; for example, CCK-1 receptor (CCK-1R) activation by sulfated CCK-8 increases dopamine levels in the substantia nigra. cam.ac.uk Conversely, the release of CCK in the nigrostriatal pathway can be dependent on dopamine, likely mediated by D2 receptors. cam.ac.uk Interestingly, CCK-1R knockout mice exhibit higher basal dopamine levels in the caudate-putamen, suggesting a suppressive role for CCK-1Rs on dopamine release in this region. cam.ac.uk

In the mesolimbic pathway, dopamine can trigger the release of CCK, which in turn acts on CCK-2 receptors (CCK-2R) to terminate reward responses. cam.ac.uk Furthermore, CCK-8 has been found to increase the release of acetylcholine (B1216132) from cholinergic interneurons in the striatum, an effect that is under the inhibitory control of the nigrostriatal dopamine pathway. researchgate.net The potentiation of GABAergic synapses onto ventral tegmental area (VTA) dopamine cells by somatodendritically released CCK provides a negative feedback mechanism, inhibiting dopamine neuron excitability. biorxiv.org

Table 1: Modulation of Dopaminergic Pathways by CCK

Brain Region CCK Receptor Effect on Dopamine System Behavioral Outcome Reference
Nucleus Accumbens CCK-2R Potentiates dopamine-induced hyperlocomotion; Terminates reward responses Modulation of reward and motor activity cam.ac.uknih.gov
Substantia Nigra CCK-1R Increases dopamine levels Regulation of movement cam.ac.uk
Caudate-Putamen CCK-1R Suppresses dopamine release (basal) Motor control cam.ac.uk
Ventral Tegmental Area (VTA) CCK-2R Potentiates GABAergic inhibition of dopamine neurons Inhibition of dopamine cell excitability biorxiv.org
Striatum CCK-A & CCK-B Increases acetylcholine release (inhibited by dopamine) Modulation of cholinergic activity researchgate.net

Involvement in Learning and Memory Processes

Cholecystokinin peptides are deeply implicated in the mechanisms of learning and memory, with their effects being dependent on the brain region and the specific receptor subtype activated. nih.gov CCK, particularly CCK-8s, is highly expressed in the hippocampus, a critical area for memory formation. cam.ac.uk The peptide facilitates the release of glutamate (B1630785) in the hippocampus, which is essential for declarative memory acquisition. cam.ac.uk However, it may inhibit the consolidation phase of memory. cam.ac.uk

Studies have shown that CCK is crucial for long-term potentiation (LTP), a form of synaptic plasticity that is a neural basis for memory. pnas.orgresearchgate.net In the neocortex, CCK release is triggered by the activation of NMDA receptors and is essential for high-frequency stimulation-induced LTP and the formation of associative memories. pnas.org For instance, CCK enables visuo-auditory associative memory formation. cam.ac.uk Mice lacking the CCK gene show deficits in associative learning and impaired spatial memory. pnas.orgnih.gov

The role of CCK receptors in memory is distinct. CCK-A receptors are generally associated with mnemonic (memory-enhancing) effects, while CCK-B receptors can have amnestic (memory-impairing) effects. nih.govresearchgate.net However, activation of CCK-B receptors in the neocortex and hippocampus has also been shown to be neuroprotective and to enhance long-term potentiation. cam.ac.ukpnas.org For example, chemogenetic activation of CCK-GABAergic neurons in mice improved hippocampus-associated memory and cognitive functions, including social and object recognition and contextual fear conditioning. cam.ac.uk

Contributions to Anxiety and Stress Responses

The cholecystokinin system is a significant modulator of anxiety and stress responses. researchgate.netopenaccesspub.org High concentrations of CCK are found in limbic structures like the amygdala and hippocampus, which are central to the processing of fear and anxiety. openaccesspub.org

The administration of CCK peptides, such as CCK-4, can induce panic attacks in individuals with panic disorder and healthy volunteers, highlighting its anxiogenic properties. openaccesspub.orgneurotransmitter.net This effect is primarily mediated by the CCK-B receptor. neurotransmitter.net Blockade of CCK-B receptors has been shown to have anxiolytic (anxiety-reducing) effects in various animal models of anxiety. openaccesspub.org For instance, CCK-B receptor antagonists can suppress conditioned fear. neurotransmitter.net

Stress itself can influence the CCK system. Exposure to stressors like electric shocks has been shown to increase CCK concentrations in limbic regions and the prefrontal cortex. openaccesspub.org The interaction between CCK and other neurotransmitter systems, such as the serotonin (B10506) system, also plays a role in anxiety modulation. neurotransmitter.net Furthermore, CCK-containing GABAergic interneurons can alter hippocampal network activity in a way that is consistent with anxiolysis. mdpi.com The hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, is also influenced by CCK, with the peptide being able to stimulate the release of adrenocorticotropic hormone (ACTH). neurotransmitter.netfrontiersin.org

Role in Analgesia Pathways

Cholecystokinin plays a complex and often antagonistic role in pain modulation and analgesia. karger.com It is well-established that CCK can reduce the antinociceptive (pain-reducing) effects of opioids. researchgate.netresearchgate.net This anti-opioid action is a significant aspect of its function in pain pathways. researchgate.net

CCK and its receptors are co-localized with endogenous opioids and their receptors in pain-modulating areas of the central nervous system. researchgate.net The upregulation of CCK and its receptors following nerve injury and inflammation, conditions associated with chronic pain, suggests a role in the development and maintenance of persistent pain states. researchgate.net In particular, neuropathic pain, which often responds poorly to opioids, may be associated with increased activity in the endogenous CCK system. researchgate.net

The anti-opioid effects of CCK are primarily mediated through CCK-B receptors. nih.gov Activation of these receptors can attenuate the analgesic effects of mu-opioid receptor agonists. nih.gov Consequently, CCK receptor antagonists, particularly CCK-B antagonists, have been shown to enhance opioid-induced analgesia. researchgate.netresearchgate.net This suggests that combining opioids with CCK antagonists could be a useful strategy for treating certain types of pain, such as neuropathic pain. researchgate.net

Neuroplasticity Mechanisms

Cholecystokinin is a critical modulator of neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. nih.gov This function is fundamental to learning, memory, and recovery from brain injury. CCK's role in neuroplasticity is evident in its ability to facilitate long-term potentiation (LTP), a key mechanism of synaptic plasticity. researchgate.netbiorxiv.org

In various brain regions, including the neocortex and hippocampus, both endogenous and exogenously applied CCK can induce synaptic plasticity. biorxiv.org High-frequency stimulation of neuronal pathways, a common experimental method to induce LTP, has been shown to trigger the release of CCK, which in turn facilitates the formation of LTP. pnas.orgbiorxiv.org This CCK-dependent LTP is crucial for various forms of learning, from associative memory to motor skill acquisition. pnas.orgnih.gov

The activation of CCK-B receptors is particularly important for these processes, as it enhances intracellular calcium levels, a critical step for LTP induction. biorxiv.org Projections from the entorhinal cortex release CCK into the neocortex, hippocampus, and amygdala, enabling the encoding of long-term associative, spatial, and fear memories. nih.gov The modulation of both excitatory and inhibitory synapses by CCK highlights its role in maintaining the delicate balance of excitation and inhibition required for proper brain function and plasticity. researchgate.netbiorxiv.org

Table 2: CCK's Role in Neuroplasticity

Brain Region Type of Plasticity Mechanism Functional Outcome Reference
Neocortex Long-Term Potentiation (LTP) NMDA receptor-dependent CCK release Associative memory formation pnas.org
Hippocampus Long-Term Potentiation (LTP) Facilitation of glutamate release Declarative memory acquisition cam.ac.uk
Motor Cortex Long-Term Potentiation (LTP) CCK-B receptor activation Motor skill learning nih.gov
Auditory Cortex Long-Term Potentiation (LTP) Thalamocortical pathway modulation Auditory processing and memory biorxiv.org

Cross-Talk with Other Peptide Systems and Neurotransmitters

The physiological actions of cholecystokinin peptides are intricately linked with other signaling systems in the body, creating a complex network of interactions that regulate a wide array of bodily functions.

Interactions with Gastrin System

Cholecystokinin and gastrin are structurally related peptide hormones that constitute the CCK/gastrin family. wikipedia.orgnih.gov They share an identical C-terminal pentapeptide sequence, which is the basis for their overlapping biological activities and their interaction with a common set of receptors. wikipedia.orgnih.gov

The two primary receptors for this family are the CCK-1 receptor (CCK1R) and the CCK-2 receptor (CCK2R). psu.edu While CCK1R has a much higher affinity for sulfated CCK, the CCK2R binds both CCK and gastrin with similar high affinity. psu.edunih.gov This makes the CCK2R a key point of convergence for the signaling pathways of both hormones. wikipedia.org

In the gastrointestinal tract, this cross-talk is evident in the regulation of gastric acid secretion. Gastrin, released from G-cells in the stomach, stimulates acid secretion by acting on CCK2R on parietal cells and enterochromaffin-like (ECL) cells. nih.govwikipedia.org Conversely, CCK, primarily released from the small intestine, can inhibit gastric acid secretion, partly by stimulating the release of somatostatin, which in turn inhibits gastrin release. nih.govcambridge.org There is also evidence that CCK can directly inhibit gastrin secretion. cambridge.org This interplay helps to finely tune the digestive process. In the central nervous system, where CCK2R is the predominant receptor subtype, both peptides can theoretically exert similar effects, although CCK is the more abundant and functionally significant ligand in the brain. cam.ac.ukcambridge.org

Functional Interplay with Glucagon-Like Peptide-1 (GLP-1)

The physiological and neurobiological roles of cholecystokinin (CCK) peptides, which arise from the post-translational processing of pro-cholecystokinin via glycine-extended intermediates, are intricately linked with the functions of another critical gut hormone, glucagon-like peptide-1 (GLP-1). This interplay is characterized by synergistic interactions in both peripheral tissues and the central nervous system, significantly impacting metabolic regulation and satiety.

Within the pancreatic islets, a complex paracrine relationship exists where GLP-1, produced by α-cells, directly stimulates the production and secretion of CCK in β-cells. fishersci.co.ukguidetopharmacology.org This effect is particularly pronounced in states of obesity and is considered an adaptive mechanism to protect β-cells from apoptosis (programmed cell death). fishersci.co.ukwikipedia.org The stimulation of CCK by GLP-1 is mediated through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which leads to the activation of the transcription factor cAMP response element binding protein (CREB). fishersci.co.ukguidetopharmacology.org CREB then directly targets the promoter region of the CCK gene, enhancing its transcription. fishersci.co.ukguidetopharmacology.org Notably, this regulatory action by GLP-1 is independent of ambient glucose levels or insulin (B600854) secretion. fishersci.co.ukwikipedia.org Research suggests this interaction may form a positive feedback loop, where islet-derived GLP-1 stimulates CCK release, which in turn may further promote GLP-1 production from α-cells, collectively enhancing the survival and function of β-cells under metabolic stress. wikipedia.org

In the gastrointestinal tract, there is evidence of co-localization of CCK and GLP-1 within the same enteroendocrine L-cells, especially in the proximal small intestine. wikipedia.orgfishersci.commims.com This co-expression suggests a coordinated release of both peptides in response to nutrient ingestion, allowing for their combined and synergistic actions on digestive processes and satiety signaling.

The synergistic relationship between CCK and GLP-1 extends to the central nervous system, where they collaboratively regulate food intake and satiety. cenmed.com Co-administration of agonists for both CCK and GLP-1 receptors has been shown to produce a greater reduction in food intake and body weight in diet-induced obese rodents than when either agonist is used alone. wikipedia.orgmpg.de This potentiation of anorectic effects is mediated through interactions within key brain regions. cenmed.com Specifically, in the brainstem's nucleus of the solitary tract (NTS), CCK has been found to excite GLP-1-producing neurons. wikipedia.org This activation is not a direct effect on the GLP-1 neurons but is facilitated by a local neural circuit involving the release of epinephrine (B1671497) and glutamate, which then stimulate the GLP-1 neurons. wikipedia.org This indicates that the NTS acts as a crucial integration center, processing satiety signals from peripheral hormones like CCK to modulate the activity of central GLP-1 pathways. wikipedia.org

Table 1: Summary of Research Findings on the Functional Interplay of CCK and GLP-1

Area of Interaction Key Research Finding Primary Mechanism Physiological Outcome Supporting References
Pancreatic Islets GLP-1 stimulates CCK production and secretion from β-cells.Paracrine signaling via the cAMP/CREB pathway.Protection of β-cells from apoptosis; potential positive feedback loop to enhance β-cell survival. fishersci.co.ukguidetopharmacology.orgwikipedia.orgwikipedia.org
Central Nervous System (NTS) CCK excites GLP-1-producing neurons.Indirect activation via local adrenergic and glutamatergic circuits.Synergistic reduction of food intake and enhancement of satiety. cenmed.comwikipedia.org
Metabolic Regulation Co-administration of CCK and GLP-1 agonists synergistically reduces body weight.Potentiation of anorectic signaling pathways in the brain.Enhanced weight loss and improved metabolic parameters in obese models. wikipedia.orgmpg.de
Gastrointestinal Tract Co-localization of CCK and GLP-1 in proximal gut L-cells.Coordinated expression and likely co-secretion upon nutrient stimulation.Integrated regulation of digestion and early satiety signals. wikipedia.orgfishersci.commims.com

Analytical Methodologies for Glycine Extended Cholecystokinin and Its Derivatives

Immunochemical Detection Techniques

Immunochemical methods leverage the high specificity of antibodies to detect and quantify Gly-CCK in various biological samples.

Radioimmunoassay (RIA) Development and Application for Glycine-Extended Forms

Radioimmunoassay (RIA) has been a cornerstone in the study of Gly-CCK, allowing for its quantification in tissue extracts and plasma. nih.govnih.gov Specific antisera have been developed that recognize the glycine-extended C-terminus of CCK. oup.com For instance, antiserum 3208 was generated against a tetradecapeptide corresponding to a glycine-extended segment of human gastrin-17 and has been used to measure glycine-extended CCK forms. oup.comtandfonline.com This assay utilizes a radiolabeled tracer, such as [¹²⁵I]glycine-extended CCK-8, and a corresponding standard to determine the concentration of Gly-CCK in a sample. oup.com

The application of RIA has been pivotal in understanding the processing of pro-CCK. Studies have used RIA to measure the relative amounts of amidated CCK, Gly-CCK, and other pro-CCK intermediates in various tissues and cell lines. nih.gov For example, in carboxypeptidase E-deficient mice, RIA revealed a significant reduction in amidated CCK and a massive accumulation of glycine- and arginine-extended CCK, identifying CCK-8 Gly as the immediate precursor to CCK-8 amide in the brain. nih.gov Furthermore, RIA has been employed to monitor the release of Gly-CCK from cells in culture and to examine its presence in plasma following physiological stimuli like a meal. nih.govoup.com

To measure all CCK precursor forms, including those extended beyond glycine (B1666218), samples can be pretreated with enzymes like trypsin and carboxypeptidase B before analysis with a Gly-CCK specific RIA. oup.comoup.compnas.org This enzymatic conversion allows for the quantification of total pro-CCK products.

Immunohistochemistry and Immunocytochemistry for Localization

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are powerful techniques used to visualize the location of Gly-CCK within tissues and cells, respectively. These methods utilize antibodies that specifically bind to Gly-CCK, which are then detected using fluorescent or chromogenic labels.

Studies have successfully used these techniques to demonstrate the presence of immunoreactive glycine-extended CCK peptides in normal mouse cerebral cortex and in certain CCK-expressing endocrine tumor cells. nih.gov For instance, ICC has been used to show that SK-N-MC cells, which lack certain processing enzymes, synthesize glycine-extended CCK-22. oup.com In immunocytochemical protocols, cells are typically fixed, permeabilized (if the target is intracellular), and then incubated with a primary antibody against Gly-CCK. abcam.co.jpabcam.com A secondary antibody, conjugated to a fluorescent dye, is then used to visualize the location of the primary antibody. abcam.com This approach has been instrumental in confirming the cellular and subcellular distribution of Gly-CCK and understanding its processing in different neuronal and endocrine cell types. researchgate.netuiowa.edu

Chromatographic Separation and Characterization Methods

Chromatographic techniques are essential for separating Gly-CCK from other related peptides and determining its molecular size and characteristics.

Gel Filtration Chromatography for Molecular Sizing

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. This method has been widely used to characterize the different molecular forms of Gly-CCK. nih.gov By passing tissue or plasma extracts through a column packed with porous beads (e.g., Sephadex G-50), researchers can separate peptides based on their elution volume. pnas.orgnih.govsci-hub.box

Studies have shown that in basal plasma, the main form of Gly-CCK co-elutes with CCK-8-Gly. nih.gov Following meal stimulation, increases in other, larger molecular forms of Gly-CCK have been observed. nih.gov Gel filtration has also been used to identify the predominant forms of Gly-CCK produced by different cell lines. For example, in certain neuronal cell lines, the major glycine-extended forms were found to co-elute with CCK-12 Gly and CCK-22 Gly. nih.govresearchgate.net This technique, often used in conjunction with RIA of the collected fractions, provides valuable information about the relative abundance of different-sized Gly-CCK molecules in a given sample. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-performance liquid chromatography (HPLC) is a high-resolution separation technique that has been instrumental in the analysis of Gly-CCK and its derivatives. nih.gov Reverse-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity, is commonly employed.

HPLC has been used to purify and identify different forms of Gly-CCK from complex biological mixtures. For instance, after initial separation by gel filtration, HPLC can be used for further purification and characterization. nih.gov In one study, a CCK-8 Gly-like peptide from AtT20 cells was shown to co-elute with synthetic unsulfated CCK-8 Gly on HPLC after desulfation, confirming its identity. nih.gov The combination of HPLC with RIA provides a powerful tool for quantifying specific Gly-CCK peptides. uiowa.edu

Mass Spectrometry for Structural Elucidation and Identification of Processed Forms

Mass spectrometry (MS) is a highly sensitive and accurate technique for determining the molecular weight and sequence of peptides, making it invaluable for the structural elucidation of Gly-CCK and its various processed forms. mdpi.com MS-based approaches can confirm the identity of peptides purified by other means and identify novel post-translational modifications. nih.govresearchgate.net

Synthetic Methodologies for Glycine Extended Cholecystokinin and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the chemical synthesis of peptides, including Gly-CCK and its analogues. slideshare.netpeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.combiosynth.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each coupling step. peptide.com

The two primary strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methods, named after the protecting groups used for the α-amino group of the amino acids. slideshare.netnih.gov The Fmoc strategy is often preferred due to its milder deprotection conditions, which are more compatible with sensitive modifications like sulfation. slideshare.netnih.gov

The choice of resin is a critical first step in SPPS as it determines the C-terminal functionality of the final peptide and influences the conditions required for cleavage. For the synthesis of peptides with a C-terminal amide, such as many bioactive forms of CCK, a Rink Amide resin is a common choice. researchgate.netbiotage.com This resin allows for cleavage with concentrated trifluoroacetic acid (TFA), yielding the desired peptide amide. biotage.com Alternatively, Sieber amide resin can be used, which is sensitive to milder acidic conditions and can be beneficial for peptides with bulky C-terminal amino acids. biotage.com

For peptides requiring a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are frequently employed. researchgate.netbiotage.com 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under very mild acidic conditions, keeping the acid-labile side-chain protecting groups intact. researchgate.netthieme-connect.de This is especially useful for the synthesis of protected peptide fragments that can be later coupled in solution. ug.edu.pl

The formation of the peptide bond between the incoming amino acid and the resin-bound peptide chain is facilitated by coupling reagents. Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. acs.org More efficient phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used for their high coupling efficiency, especially for sterically hindered amino acids. researchgate.netacs.org

Table 1: Commonly Used Resins in SPPS for Gly-CCK Synthesis

Resin Type C-Terminal Functionality Cleavage Condition Key Advantages
Rink Amide Amide Concentrated TFA biotage.com Direct synthesis of peptide amides. researchgate.net
Sieber Amide Amide Mildly acidic (e.g., 1% TFA) biotage.com Useful for sterically hindered C-termini. biotage.com
Wang Carboxylic Acid Concentrated TFA researchgate.netbiotage.com Standard resin for peptide acids. biotage.com
2-Chlorotrityl Chloride (2-CTC) Carboxylic Acid Very mild acid (e.g., AcOH/TFE/DCM) researchgate.netthieme-connect.de Allows for synthesis of protected peptide fragments. thieme-connect.deug.edu.pl

A key structural feature of many bioactive CCK analogues is the presence of a sulfated tyrosine (sTyr) residue, which is crucial for their biological activity. sigmaaldrich-jp.comnih.gov The incorporation of this modified amino acid during SPPS requires special consideration due to the acid-lability of the sulfate (B86663) ester group. thieme-connect.desigmaaldrich-jp.com

One approach is to use a pre-sulfated Fmoc-Tyr(SO3H)-OH building block. However, the unprotected sulfate group is susceptible to degradation during the final TFA cleavage step. thieme-connect.de To overcome this, strategies have been developed that involve protecting the sulfate group itself. Acid-stable protecting groups such as 2,2,2-trichloroethyl (TCE) and neopentyl (nP) have been successfully employed. sigmaaldrich-jp.comnih.gov These protecting groups are stable to the conditions of Fmoc-SPPS and TFA cleavage, and can be removed post-synthesis using specific deprotection methods. sigmaaldrich-jp.comnih.gov For instance, the TCE group can be removed by reduction with palladium catalysts. nih.gov

Another strategy is the use of fluorosulfated tyrosine (fsY) as a latent sulfate precursor. researchgate.net The fluorosulfate (B1228806) group is chemically inert and can be incorporated into the peptide chain using standard SPPS protocols. researchgate.net It can then be converted to a sulfate group under mild conditions after the peptide has been synthesized and purified. researchgate.net

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. thermofisher.comthermofisher.com The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of the peptide. thermofisher.com

For peptides synthesized using the Fmoc/tBu strategy on resins like Wang or Rink Amide, a strong acid treatment, typically with a mixture containing a high concentration of TFA, is used. thermofisher.comthermofisher.com This cocktail usually includes scavengers to capture the reactive carbocations generated from the cleavage of t-butyl-based protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com

For highly acid-sensitive peptides, such as those containing sulfotyrosine, a two-step cleavage/deprotection procedure using a 2-chlorotrityl resin can be advantageous. thieme-connect.de The peptide is first cleaved from the resin under very mild acidic conditions that leave the side-chain protecting groups intact. thieme-connect.de The fully protected peptide is then deprotected in solution using an optimized cleavage cocktail, which can be tailored to minimize the degradation of the sensitive residues. thieme-connect.de For sulfated peptides, a cleavage cocktail containing 90% aqueous TFA with a scavenger like 2-methylindole (B41428) has been shown to be effective in minimizing desulfation. thieme-connect.de

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method for peptide synthesis and is still used for the large-scale production of some peptides. ug.edu.plresearchgate.net In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptides required after each coupling step. ekb.eg

For the synthesis of Gly-CCK and its analogues, a convergent or fragment condensation strategy is often employed in solution-phase synthesis. ug.edu.plresearchgate.net This involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. ug.edu.pl This approach can be more efficient for long peptides and allows for easier purification of the intermediates compared to the synthesis of the full-length peptide in a stepwise manner. ug.edu.pl

The protection of the α-amino and side-chain functional groups is crucial in solution-phase synthesis to prevent unwanted side reactions. ekb.eg The Boc and benzyloxycarbonyl (Z) groups are commonly used for α-amino protection due to the volatile by-products formed upon their removal. ug.edu.pl The choice of solvents is also important, with dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) being common choices for longer peptides due to their good solvating properties. ug.edu.pl

A hybrid approach combining SPPS and solution-phase synthesis can also be utilized. ug.edu.pl Protected peptide fragments can be conveniently synthesized on a solid support, cleaved from the resin with their side-chain protection intact, and then coupled together in solution. ug.edu.pl

Enzymatic Peptide Synthesis for Specific Glycine-Extended Fragments

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical synthesis methods. conicet.gov.ar This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. conicet.gov.arnih.gov This method is highly regio- and stereospecific, minimizing the need for side-chain protecting groups and reducing the risk of racemization. conicet.gov.ar

Proteases such as papain, α-chymotrypsin, and thermolysin have been used to synthesize fragments of cholecystokinin (B1591339). nih.govnih.govresearchgate.net The synthesis can be performed in a kinetically controlled manner, where an activated acyl donor (an amino acid or peptide ester) is reacted with a nucleophile (an amino acid or peptide amide) in the presence of the enzyme. acs.org

For example, the C-terminal octapeptide of CCK has been assembled by the enzymatic condensation of two tetrapeptide segments. nih.govnih.gov One study described the synthesis of the CCK-5 fragment H-Gly-Trp-Met-Asp-Phe-NH2 using a combination of immobilized papain and α-chymotrypsin, along with thermolysin for specific couplings. nih.gov The use of immobilized enzymes can simplify the purification process as the enzyme can be easily removed from the reaction mixture. nih.gov

The choice of enzyme is dictated by its substrate specificity. For instance, α-chymotrypsin can be used to form peptide bonds involving the carboxyl group of aromatic amino acids like tryptophan. researchgate.net Papain has a broader specificity and can be used for various coupling steps. researchgate.netnih.gov By carefully selecting the enzymes and reaction conditions, specific peptide fragments of Gly-extended cholecystokinin can be efficiently synthesized. nih.govresearchgate.net

Segment Condensation Techniques

Segment condensation has emerged as a powerful strategy for the chemical synthesis of large and complex peptides like Glycine-extended cholecystokinin (Gly-CCK) and its analogues. This approach involves the preparation of protected peptide fragments, which are subsequently coupled in a convergent manner, either in solution or on a solid support, to assemble the final peptide chain. researchgate.netwikipedia.org This method can mitigate some of the challenges associated with stepwise solid-phase peptide synthesis (SPPS), particularly for long sequences where aggregation can lower yield. wikipedia.orgsigmaaldrich.com

A notable application of this technique is the total synthesis of human big gastrin-II and its C-terminal glycine-extended peptide (G34-Gly sulfate), which shares structural motifs with Gly-CCK. acs.orgdocumentsdelivered.comglobalauthorid.com Research in this area has demonstrated the feasibility of producing complex, sulfated peptides through the judicious use of orthogonal protecting groups and specialized coupling methods. researchgate.net

One of the key methodologies involves a solid-phase segment condensation approach. In a representative synthesis, protected peptide fragments are synthesized on a solid support, cleaved while keeping the side-chain protecting groups intact, and then coupled to another resin-bound peptide segment. researchgate.net For instance, the synthesis of large cholecystokinin isoforms has been achieved using a thioester-based segment condensation. researchgate.net This involved the preparation of partially protected peptide thioesters which were then coupled sequentially. researchgate.net

The choice of protecting groups is critical to the success of segment condensation. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of the peptide fragments. nih.gov Side-chain protecting groups must be stable during fragment coupling but removable at the final deprotection stage. Common protecting groups include t-butyl (tBu) for serine, tyrosine, aspartic acid, and glutamic acid, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. nih.govsigmaaldrich.com For tryptophan, a Boc (tert-butyloxycarbonyl) protecting group is often used to prevent side reactions. nih.gov

The coupling of peptide segments is a critical step, and various reagents have been utilized to achieve efficient condensation with minimal racemization. Common coupling agents include combinations like N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole (DIC/HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole (HBTU/HOBt). nih.gov In some strategies for large CCK isoforms, silver-ion mediated thioester condensation has been successfully applied. researchgate.net

Enzymatic methods have also been explored for the condensation of CCK peptide fragments. For example, the kinetically controlled condensation of Z-Gly-Trp-Met-OR and H-Asp-Phe-NH2 has been catalyzed by α-chymotrypsin in organic media. nih.gov

Below is a table summarizing a representative solid-phase segment condensation strategy for a Glycine-extended peptide, based on the synthesis of related complex peptides.

Parameter Description References
Synthesis Strategy Solid-Phase Segment Condensation documentsdelivered.comglobalauthorid.comresearchgate.net
Peptide Fragments Protected peptide segments are synthesized using Fmoc-based SPPS. researchgate.netnih.gov
Resin Acid-labile resins like 2-chlorotrityl chloride (Clt) resin are used to allow for the cleavage of protected fragments. researchgate.net
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl) nih.gov
Side-Chain Protection - Arg(Pbf)- Asp(OtBu)- Glu(OtBu)- Ser(tBu)- Trp(Boc)- Tyr(tBu) nih.govsigmaaldrich.com
Segment Coupling Method Thioester condensation mediated by silver ions, or carbodiimide-based reagents like DIC/HOBt. researchgate.netnih.gov
Final Cleavage Treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), to remove the peptide from the resin and cleave the side-chain protecting groups. sigmaaldrich.com

This convergent approach, while complex, is highly effective for preparing larger, modified peptides like Glycine-extended cholecystokinin and its analogues, which are challenging to synthesize through linear, stepwise methods alone. wikipedia.org

Research Models and Experimental Systems for Cholecystokinin Processing Studies

In Vitro Cellular Models for Prohormone Processing

In vitro models provide controlled environments to study the specific enzymatic steps and cellular factors involved in proCCK maturation.

Neuroendocrine cell lines have been fundamental in identifying the key enzymes responsible for the endoproteolytic cleavage of proCCK. Studies using these cell lines have shown that prohormone convertases (PCs), specifically PC1/3, PC2, and to a lesser degree PC5/6, are the primary enzymes involved in this process. nih.govnih.govoup.com The specific pattern of CCK peptides produced is largely determined by which of these convertases are expressed in a given cell type. nih.govoup.com

For instance, intestinal endocrine I-cells primarily utilize PC1/3 for proCCK processing, while cerebral CCK-neurons, which lack significant PC1/3 expression, rely on PC2 for most endoproteolytic events. nih.gov This differential expression explains the variance in CCK forms found in the gut versus the brain. nih.govnih.govoup.com

Several tumor-derived cell lines that endogenously express and process proCCK have served as valuable models.

RIN5F and STC-1 Cells: These endocrine tumor cell lines, originating from the pancreas and intestine respectively, process pro-CCK to produce and secrete CCK-22 and CCK-8. researchgate.net

SK-N-MC and SK-PN-Dw Cells: Human primitive neuroepithelioma cell lines, SK-N-MC and SK-PN-Dw, both express CCK mRNA but exhibit different processing capabilities. nih.gov SK-N-MC cells, which express PC5/6 but not PC1/3 or PC2, produce the processing intermediate glycine-extended CCK-22 but fail to process it further. nih.govoup.comnih.gov In contrast, SK-PN-Dw cells can process the prohormone to smaller, immunoreactive CCK forms. nih.gov

AR42J Cells: The rat pancreatic cell line AR42J is another model used for studying CCK receptor signaling and processing. snmjournals.orgmolbiolcell.org

The table below summarizes findings from key neuroendocrine cell line studies.

Cell LineOriginKey Prohormone Convertases ExpressedMajor CCK ProductsReference(s)
RIN5F Rat Pancreatic TumorPC2CCK-22, CCK-8 researchgate.net
STC-1 Murine Intestinal TumorPC1/3, PC2CCK-22, CCK-8 researchgate.net
SK-N-MC Human NeuroepitheliomaPC5/6Glycine-extended CCK-22 nih.gov, oup.com
SK-PN-Dw Human NeuroepitheliomaNot specified, but processing occursImmunoreactive CCK-like material nih.gov

Yeast (Saccharomyces cerevisiae) as a Model System

The yeast Saccharomyces cerevisiae has emerged as a powerful heterologous expression system to study the proteolytic processing of prohormones like proCCK. tandfonline.comnih.gov Its well-characterized secretory pathway and genetic tractability allow for the identification of proteases involved in specific cleavage events. nih.govnih.gov

When human proCCK is expressed in yeast, it is directed through the secretory pathway, resulting in the secretion of glycine-extended CCK forms. tandfonline.comnih.gov The processing within yeast mirrors many of the events seen in mammalian cells, including cleavages that produce intermediates related to CCK-22 and CCK-8. tandfonline.comnih.gov This system has been particularly useful for investigating the enzymes responsible for cleavages at monobasic and dibasic amino acid sites. tandfonline.comnih.gov

Key findings from using S. cerevisiae include:

Identification of Cleavage Sites: Expression of human pro-CCK in yeast demonstrated proteolytic cleavage C-terminal to basic sites at Arg105-Arg106, Arg95, and Lys81, which are necessary steps to produce glycine-extended CCK, CCK-8, and CCK-22 intermediates, respectively. nih.gov

Role of Yeast Proteases: Yeast contains its own set of processing proteases, such as Kex2p (a calcium-dependent serine protease), yapsin 1 (an aspartic protease), and others, which can process mammalian prohormones. nih.govpnas.orgresearchgate.net Studies using yeast mutants lacking these proteases have helped to elucidate their roles. For example, the cleavage leading to CCK-22 production was found to be performed by a novel metalloprotease in yeast, suggesting a potential mammalian homologue. tandfonline.comnih.gov

Modeling Prohormone Convertase Activity: The yeast Kex2 protease is considered a prototype for mammalian prohormone convertases like PC1/3 and PC2, as it cleaves precursors at pairs of basic residues. researchgate.net

This model system allows for the controlled study of specific proteolytic events and the potential identification of novel processing enzymes that may have homologues in mammals. tandfonline.comnih.gov

Transgenic and Knockout Animal Models in Cholecystokinin (B1591339) Research

Genetically engineered mouse models, including transgenic and knockout lines, have been indispensable for understanding the physiological roles of CCK and the in vivo consequences of altered proCCK processing.

Prohormone Convertase Knockout Mice:

PC2-Null Mice: These mice show a significant impairment in the neuronal processing of proCCK. lsuhsc.edu Brains of PC2-null mice have a nine-fold increase in proCCK levels and reduced concentrations of bioactive amidated CCK peptides, demonstrating the crucial, neuron-specific role of PC2. lsuhsc.edu Intestinal proCCK processing, however, remains largely unaffected. nih.govoup.comlsuhsc.edu

PC1/3-Null Mice: In stark contrast to PC2-null mice, the deletion of PC1/3 severely disrupts proCCK processing in the gut, reducing the synthesis of bioactive CCK to just 3% of the total translational product. nih.govoup.com Neuronal CCK synthesis in the brain is mostly unaffected in these animals. nih.govoup.com This provides compelling in vivo evidence that PC1/3 governs endocrine processing while PC2 governs neuronal processing of proCCK. nih.govoup.com

Carboxypeptidase E (CPE) Deficient Mice:

The fat/fat mouse has a mutation in the gene for CPE, an exopeptidase that trims basic residues from prohormone intermediates. In these mice, bioactive CCK levels are dramatically reduced in the brain, accompanied by a 105-fold increase in the CPE substrate, glycyl-arginine-extended CCK. core.ac.uk In the intestine, while bioactive CCK levels are maintained through a compensatory increase in biosynthesis, the glycyl-arginine-extended intermediate is still elevated 33-fold. core.ac.uk

CCK and CCK-Receptor Knockout Mice:

CCK-Knockout (CCK-KO) Mice: Mice lacking the CCK gene are resistant to high-fat diet-induced obesity, a phenotype linked to reduced fat absorption (specifically of long-chain saturated fatty acids) and potentially altered energy expenditure. nih.govnih.gov

CCK-A Receptor-Knockout (CCK-AR-/-) Mice: These mice are viable and fertile but show impaired gallbladder emptying. jci.orgresearchgate.net They have been instrumental in confirming that the CCK-A receptor mediates the satiety effects of exogenously administered CCK. jci.org

Cck-EGFP Transgenic Mice: These reporter mice express enhanced green fluorescent protein (EGFP) under the control of the Cck promoter, allowing for the visualization and study of CCK-expressing cells. researchgate.netjax.org

The table below highlights key findings from various knockout mouse models relevant to CCK processing.

Gene KnockoutPrimary Tissue(s) AffectedKey Phenotype Related to CCK Processing/FunctionReference(s)
Prohormone Convertase 2 (PC2) Brain (Neurons)Accumulation of proCCK and intermediates in the brain; reduced bioactive CCK. lsuhsc.edu
Prohormone Convertase 1/3 (PC1/3) Intestine (Endocrine cells)Drastically reduced bioactive CCK in the gut. nih.gov, oup.com
Carboxypeptidase E (CPE) Brain and IntestineAccumulation of C-terminally extended CCK precursors; reduced bioactive CCK in the brain. core.ac.uk
Cholecystokinin (CCK) Whole BodyResistance to diet-induced obesity; altered fat absorption. nih.gov
CCK-A Receptor (CCK-AR) Whole BodyImpaired gallbladder emptying; loss of CCK-induced satiety effect. jci.org, researchgate.net

Ex Vivo Tissue Culture Systems for Peptide Secretion and Processing

Ex vivo tissue culture systems bridge the gap between in vitro cell lines and in vivo animal models. They involve the maintenance and study of intact tissues outside the organism, preserving the complex cellular architecture and local signaling environment. ecfr.gov These systems are particularly valuable for studying the regulated secretion and processing of peptides like CCK in response to specific stimuli.

A prominent ex vivo model for CCK research uses primary intestinal tissue cultures, often from pigs. researchgate.netuq.edu.aunih.gov In this setup, segments from different parts of the small intestine (e.g., duodenum, jejunum, ileum) are harvested and maintained in a culture medium. uq.edu.auoup.com Researchers can then introduce various secretagogues, such as individual amino acids, to study their direct effects on CCK secretion and gene expression. uq.edu.aunih.gov

Key aspects of this experimental system include:

Tissue Preparation: Intestinal segments are cleaned, stripped of their outer muscle layer, and circular samples are excised for incubation. oup.com

Incubation: The tissue samples are incubated in well plates containing a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C. uq.edu.aunih.gov The buffer can be supplemented with test substances.

Analysis: Following incubation, both the tissue and the supernatant (culture medium) are collected. The supernatant is analyzed for secreted CCK levels (e.g., via radioimmunoassay), while the tissue is analyzed for CCK mRNA expression to assess gene regulation. uq.edu.aunih.gov

Studies using this porcine ex vivo model have shown that CCK secretion is highest in the duodenum and can be stimulated by specific amino acids like phenylalanine, glutamine, and asparagine. uq.edu.aunih.gov Other ex vivo systems include isolated pancreatic acini from mice to study CCK-induced signaling pathways and ex vivo preparations of the zebrafish pituitary gland to monitor cellular responses to CCK stimulation. molbiolcell.orgelifesciences.org

Future Directions and Emerging Research Avenues in Glycine Extended Cholecystokinin Research

Elucidating Novel Processing Enzymes and Regulatory Factors

The conversion of pro-cholecystokinin into its various active forms, including the glycine-extended intermediates, is a complex process involving several enzymes. lsuhsc.edu While some of the key players, such as prohormone convertases (PCs), carboxypeptidase E, and the amidating enzyme complex (PAM), are known, the precise mechanisms and regulatory factors that govern the production of Gly-CCK are still being unraveled. lsuhsc.eduresearchgate.net

The biosynthesis of biologically active CCK from its glycine-extended precursors requires a final step of carboxyl-terminal α-amidation. nih.govnih.gov The enzyme responsible for this, peptidyl-glycine α-amidating monooxygenase (PAM), is co-released with peptides from secretory granules into the bloodstream. tandfonline.com However, studies have shown that there can be peptide, tissue, and species-specific differences in the expression and activity of this enzyme. nih.gov For instance, substantial amounts of Gly-CCK are found in the proximal duodenum of rats without the corresponding amidated forms, suggesting variations in enzyme activity. nih.gov

Furthermore, research indicates that the processing of proCCK is intricate and can result in various CCK forms, such as CCK-8, CCK-22, CCK-33, and CCK-58. lsuhsc.eduresearchgate.net The specific endoproteases that cleave proCCK to generate these different lengths, including the glycine-extended versions, are a key area of investigation. researchgate.net Understanding the factors that regulate the expression and activity of these processing enzymes will be crucial for comprehending how Gly-CCK levels are controlled in both health and disease.

Factors that regulate CCK secretion itself are also under investigation. For example, glucagon-like peptide 1 (GLP-1) has been shown to stimulate CCK transcription and secretion in pancreatic β-cells through a cAMP/CREB pathway. oup.com Additionally, intraluminal releasing factors, such as monitor peptide from the pancreas, play a role in stimulating CCK secretion in response to nutrients. nih.gov Elucidating these regulatory pathways will provide a more complete picture of Gly-CCK's physiological context.

Detailed Characterization of Glycine-Extended Cholecystokinin (B1591339) Biological Activities

While amidated CCK has well-established roles in digestion and satiety, the biological activities of Gly-CCK are an emerging area of interest. nih.govnih.gov Initially considered an inactive intermediate, studies now suggest that Gly-CCK possesses its own distinct biological functions. tandfonline.comnih.govf1000research.com

Research has demonstrated that glycine-extended forms of gastrin (Ggly), a related peptide, can stimulate cell proliferation and migration in gastrointestinal cells. acs.orgphysiology.org These effects are mediated through a novel receptor, distinct from the known CCK-1 and CCK-2 receptors, and involve the activation of the Rho/ROCK signaling pathway. physiology.org Given the structural homology between gastrin and CCK, it is plausible that Gly-CCK may have similar growth-promoting and migratory effects in certain tissues. nih.gov

Some studies have pointed to a potential role for glycine-extended peptides as growth factors, particularly in the context of cancer. tandfonline.comcambridge.org However, the existence of specific high-affinity receptors for these peptides remains a subject of ongoing research and some debate. tandfonline.com

Further investigation is needed to fully characterize the spectrum of Gly-CCK's biological activities. This includes its potential effects on cell proliferation, differentiation, and other cellular processes in various tissues, including the gastrointestinal tract and the central nervous system. Understanding these activities is a critical step toward determining the physiological and pathophysiological significance of Gly-CCK.

Advanced Structural Studies of Peptide-Receptor Complexes

A detailed understanding of how Gly-CCK interacts with its putative receptor is essential for designing targeted therapies. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the structures of the CCK-1 and CCK-2 receptors in complex with various ligands. biorxiv.orgresearchgate.netplos.org

These studies have revealed the intricate details of ligand binding, including the key amino acid residues involved in receptor recognition and activation. biorxiv.orgfrontiersin.org For instance, the C-terminal amide of CCK-8 forms a network of hydrogen bonds within the receptor's binding pocket, highlighting the importance of this modification for high-affinity binding to the classical CCK receptors. plos.org

While the structure of a Gly-CCK-receptor complex has not yet been determined, the existing structures of CCK receptors provide a valuable framework for computational modeling and mutagenesis studies. frontiersin.orgnih.gov Such studies can help to predict the binding mode of Gly-CCK and identify the specific residues in both the peptide and its receptor that are crucial for their interaction.

A key finding from structural studies of the CCK-1 receptor is the critical role of a glycine (B1666218) residue (G5) in CCK-8. biorxiv.org Any substitution at this position with a bulkier side chain would likely cause a steric clash with a nearby arginine residue (R197) in the receptor, thereby reducing binding affinity. biorxiv.org This underscores the precise structural requirements for ligand recognition and provides a basis for understanding how modifications, such as the glycine extension in Gly-CCK, might alter receptor interaction. Future structural studies will be instrumental in definitively identifying the Gly-CCK receptor and elucidating the molecular basis of its activation.

Development of Glycine-Extended Cholecystokinin Analogs for Research Probes

To further investigate the biological functions of Gly-CCK and its receptor, the development of specific and stable analogs is crucial. These synthetic peptides can serve as valuable research tools to probe the Gly-CCK signaling pathway and to differentiate its effects from those of amidated CCK.

The synthesis of various CCK analogs has a long history, with modifications made to enhance stability, selectivity, and potency. researchgate.netnih.govjst.go.jppnas.org For example, the replacement of specific amino acids with their D-enantiomers or other non-natural amino acids has been shown to alter receptor selectivity and biological activity. researchgate.netjst.go.jp

Building on this knowledge, researchers can design and synthesize Gly-CCK analogs with specific properties. For instance, introducing modifications to the peptide backbone or side chains could improve resistance to enzymatic degradation, leading to a longer half-life in biological systems. Furthermore, the development of radiolabeled or fluorescently tagged Gly-CCK analogs would enable receptor localization studies and facilitate the tracking of the peptide in vivo and in vitro. uibk.ac.atrsc.org

Q & A

Q. Table 1: Key Variables in Gly-CCK Isolation

VariableImpactMitigation Strategy
pH StabilityDegrades at neutral pHUse acidic buffers (pH 2–3) during extraction
Protease ActivityCleaves peptide bondsAdd protease inhibitors (e.g., aprotinin)

Advanced: How can researchers resolve contradictions in reported EC₅₀ values for Gly-CCK receptor binding assays?

Methodological Answer:

  • Step 1: Replicate Experiments
    Reproduce assays under identical conditions (e.g., cell line, buffer composition) to isolate protocol-dependent variability .
  • Step 2: Meta-Analysis
    Systematically compare published datasets using tools like PRISMA guidelines. Identify confounding variables (e.g., receptor isoform specificity) .
  • Step 3: Statistical Harmonization
    Apply mixed-effects models to account for inter-study heterogeneity. Report confidence intervals rather than single-point estimates .

Key Considerations:

  • Receptor glycosylation status alters ligand affinity .
  • Assay temperature (25°C vs. 37°C) may shift binding kinetics .

Basic: What statistical methods are robust for analyzing Gly-CCK dose-response relationships?

Methodological Answer:

  • Step 1: Model Selection
    Use nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Validate model fit via residual analysis .
  • Step 2: Outlier Detection
    Apply Grubbs’ test or ROUT method to exclude biologically irrelevant data points .
  • Step 3: Reproducibility
    Report Hill coefficients and goodness-of-fit metrics (e.g., R²) for transparency .

Advanced: What integrative approaches are effective for studying Gly-CCK’s role in metabolic networks using multi-omics data?

Methodological Answer:

  • Step 1: Data Generation
    Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map Gly-CCK’s regulatory pathways in target tissues (e.g., pancreatic islets) .
  • Step 2: Network Analysis
    Use tools like STRING or Cytoscape to identify protein-protein interactions and enriched pathways (e.g., insulin secretion modulation) .
  • Step 3: Validation
    Confirm computational predictions with CRISPR/Cas9 knockout models or organoid-based assays .

Q. Table 2: Multi-Omics Integration Workflow

StageTool/MethodOutput
Data AggregationGalaxy PlatformHarmonized datasets
Pathway EnrichmentDAVID/KEGGMetabolic modules linked to Gly-CCK
Experimental Validation3D organoidsFunctional relevance of predicted targets

Basic: How should researchers design a literature review to contextualize Gly-CCK’s physiological roles?

Methodological Answer:

  • Step 1: Search Strategy
    Use Boolean operators in PubMed/Google Scholar: ("Gly-cholecystokinin" OR "CCK-8") AND ("receptor signaling" OR "metabolism") .
  • Step 2: Source Evaluation
    Prioritize studies with mechanistic depth (e.g., in vivo knockout models) over correlative findings. Exclude non-peer-reviewed preprints .
  • Step 3: Synthesis
    Organize findings into thematic categories (e.g., Gly-CCK in appetite regulation vs. glucose homeostasis) using tools like NVivo .

Advanced: What frameworks guide hypothesis generation for Gly-CCK’s unexplored functions?

Methodological Answer:

  • Step 1: FINER Criteria
    Ensure hypotheses are F easible (e.g., accessible transgenic models), I nteresting (address knowledge gaps), N ovel (unexplored tissue-specific effects), E thical, and R elevant (e.g., links to metabolic diseases) .
  • Step 2: PICO Framework
    Define P opulation (e.g., diabetic models), I ntervention (Gly-CCK administration), C omparison (wild-type controls), O utcome (insulin secretion metrics) .
  • Step 3: Pilot Studies
    Conduct power analyses to determine sample sizes for definitive experiments .

Basic: How to ensure reproducibility in Gly-CCK immunohistochemistry (IHC) studies?

Methodological Answer:

  • Step 1: Antibody Validation
    Use Western blotting to confirm specificity for Gly-CCK over unsulfated isoforms .
  • Step 2: Staining Protocol
    Adopt ARRIVE guidelines: detail fixation time, antibody dilutions, and counterstaining methods .
  • Step 3: Image Analysis
    Quantify staining intensity via automated tools (e.g., ImageJ) with blinded scoring to reduce bias .

Advanced: What computational tools predict Gly-CCK’s interactions with novel therapeutic targets?

Methodological Answer:

  • Step 1: Molecular Docking
    Use AutoDock Vina to simulate Gly-CCK binding to CCK-A/B receptors. Validate with mutagenesis data .
  • Step 2: Machine Learning
    Train neural networks (e.g., AlphaFold) to predict tertiary structures of Gly-CCK-receptor complexes .
  • Step 3: Pharmacophore Modeling
    Identify critical interaction motifs (e.g., sulfation site) using Schrödinger’s Phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.